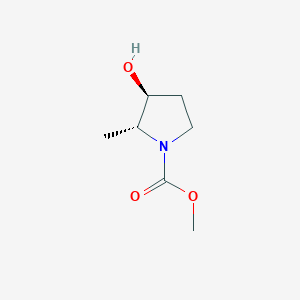
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine), also known as DTTC, is a synthetic phospholipid that has been widely used in scientific research. DTTC is a unique molecule that has a variety of applications in different fields of study, including biochemistry, biophysics, and pharmacology.
作用机制
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is a phospholipid that is similar in structure to natural phospholipids found in biological membranes. It is believed to interact with lipid bilayers in a similar way to natural phospholipids. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has been shown to increase the fluidity of lipid bilayers, which can have an impact on the function of membrane proteins.
Biochemical and Physiological Effects:
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability of lipid bilayers and to alter the function of membrane proteins. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has several advantages for lab experiments. It is a synthetic molecule that can be easily produced in large quantities. It is also a fluorescent molecule that can be easily detected and tracked in biological systems. However, 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has some limitations for lab experiments. It is a synthetic molecule that may not accurately reflect the behavior of natural phospholipids found in biological membranes. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) in scientific research. One area of research is the development of new fluorescent probes that can be used to study lipid bilayers. Another area of research is the use of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) in the development of new drugs that target lipid bilayers. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) may also be useful in the development of new diagnostic tools for the detection of lipid-related diseases. Overall, 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is a versatile molecule that has a variety of applications in different fields of study. Its unique properties make it an important tool for the study of biological membranes.
合成方法
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is synthesized by a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of hexadecanoic acid, which is then reacted with glycerol to form hexadecanoylglycerol. The second step involves the reaction of hexadecanoylglycerol with phosphorus oxychloride to form hexadecanoylphosphoryl chloride. The third step involves the reaction of hexadecanoylphosphoryl chloride with 2-aminoethyl disulfide to form hexadecanoyl-2-aminoethyl disulfide. The final step involves the reaction of hexadecanoyl-2-aminoethyl disulfide with 1,2-bis(hexadecanoyl-sn-glycero-3-phosphocholine) to form 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine).
科学研究应用
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has been used extensively in scientific research to study the behavior of phospholipids in biological membranes. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is a fluorescent molecule that can be used to probe the structure and dynamics of lipid bilayers. It has been used to study the effects of temperature, pressure, and other environmental factors on lipid bilayers. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has also been used to study the interactions between lipids and proteins in biological membranes.
属性
CAS 编号 |
115868-53-6 |
|---|---|
分子式 |
C80H158N2O16P2S2 |
分子量 |
1530.2 g/mol |
IUPAC 名称 |
[(2R)-2-hexadecanoyloxy-3-[16-[[16-[(2R)-2-hexadecanoyloxy-3-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxypropoxy]-16-oxohexadecyl]disulfanyl]hexadecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C80H158N2O16P2S2/c1-9-11-13-15-17-19-21-25-33-39-45-51-57-63-79(85)97-75(73-95-99(87,88)93-67-65-81(3,4)5)71-91-77(83)61-55-49-43-37-31-27-23-29-35-41-47-53-59-69-101-102-70-60-54-48-42-36-30-24-28-32-38-44-50-56-62-78(84)92-72-76(74-96-100(89,90)94-68-66-82(6,7)8)98-80(86)64-58-52-46-40-34-26-22-20-18-16-14-12-10-2/h75-76H,9-74H2,1-8H3/t75-,76-/m1/s1 |
InChI 键 |
YQYRYXKVXWPXCP-UVHVAMGRSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
其他 CAS 编号 |
115868-53-6 |
同义词 |
1-(17,18-dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) DTTC-bis-HDGPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
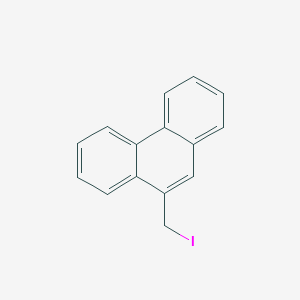
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)

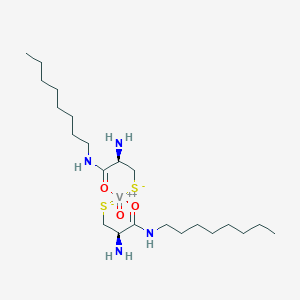
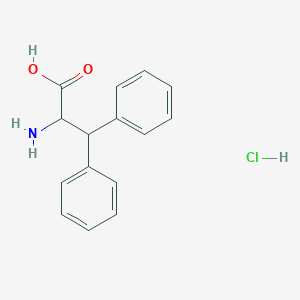
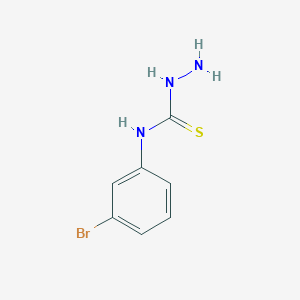

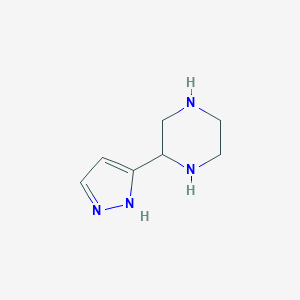
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)

